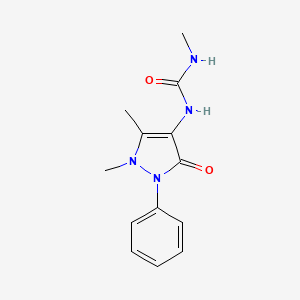

1-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-methylurea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

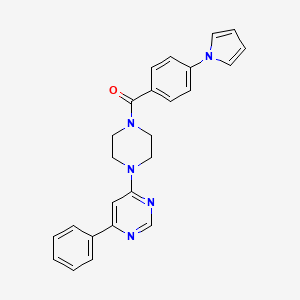

This compound is a member of the antipyrine derivatives . It is provided to early discovery researchers as part of a collection of rare and unique chemicals . The compound has a linear formula of C18H18N4OS .

Molecular Structure Analysis

The compound has been characterized by single crystal XRD analysis . The asymmetric unit contains one molecule of the compound . Various intermolecular interactions, including H-bonding and interaction involving π-ring, stabilize the supramolecular assembly .Physical And Chemical Properties Analysis

The compound has a molecular weight of 338.434 . It has been reported to show thermal stability up to 220 °C . The compound has a polycrystalline structure and crystallizes in a triclinic structure .Scientific Research Applications

Docking and DFT Studies

This compound has been used in docking and density functional theory (DFT) studies . The compound was synthesized by reacting 4-aminoantipyrine and benzoylisothiocynate in an equimolar ratio . It was characterized by single crystal XRD analysis . The results revealed quite similarities between the experimental and theoretical calculations .

Structural Chemistry

The compound has been used in structural chemistry . Various intermolecular interactions, including H-bonding and interaction involving π-ring, stabilized the supramolecular assembly . Interaction energy calculations were conducted to find the type of interaction energy prominent in stabilizing supramolecular assembly .

Biological Activity

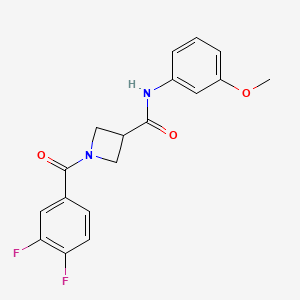

The compound has been tested against different biological diseases such as analgesic, anti-inflammatory, and anticancer activity . The results showed good binding interaction between the ligand and the targeted amino acids, with the best binding score of -5.26 kcal/mol .

Synthesis of Bioactive Compounds

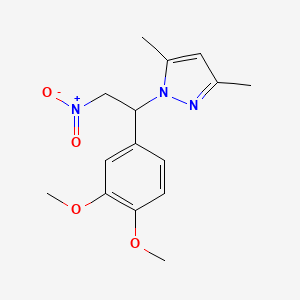

The compound has been used as a building block for synthesizing different heterocyclic and bioactive compounds . For instance, the reaction of the amine group in this compound with a suitable aldehyde or ketone has produced different Schiff base derivatives with aromatic or aliphatic substituents .

Dye and Pigment Preparation

Derivatives of this compound have contributed to dye and pigment preparation . These derivatives have been used as analytical reagents, chemo-sensors, and in the food industry .

Device Characteristics

The compound has been used in the construction of hybrid Au/DOPC/p-Si/Al heterojunction . The device exhibited rectification behavior and the basic parameters such as ideality factor, barrier height, series resistance and charge carrier mobility are evaluated .

Metal Complexes

The compound has been used in the study of metal complexes . The metals studied were copper(II), nickel(II), cobalt(II), manganese(II), zinc(II), palladium(II), iron(III), ruthenium(III), uranyl(VI), and titanium(IV) .

Safety and Hazards

Mechanism of Action

Mode of Action

Without specific knowledge of the compound’s targets, it’s challenging to accurately describe its mode of action. Given its structural similarity to other pyrazolone derivatives, it may interact with biological targets through hydrogen bonding, electrostatic interactions, or hydrophobic effects .

Biochemical Pathways

As a unique chemical structure, it may potentially interact with multiple biochemical pathways, influencing cellular processes in ways that are currently unknown .

Pharmacokinetics

As such, its bioavailability, half-life, metabolism, and excretion rates remain unknown .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the action, efficacy, and stability of this compound. Without specific studies on this compound, it’s difficult to predict the exact influence of these factors .

properties

IUPAC Name |

1-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-methylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4O2/c1-9-11(15-13(19)14-2)12(18)17(16(9)3)10-7-5-4-6-8-10/h4-8H,1-3H3,(H2,14,15,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXQXGSLTPCFRTG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)NC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-methylurea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-[[5-[[(2,4-dimethoxybenzoyl)amino]methyl]-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2942282.png)

![1-(3-(4-(2-fluorophenyl)piperazin-1-yl)-3-oxopropyl)-4-isobutylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2942284.png)

![N-[(4-fluorophenyl)methyl]-2-[1-[(4-methoxyphenyl)methyl]imidazol-2-yl]sulfanylacetamide](/img/structure/B2942290.png)

![3-[4-(Difluoromethyl)-1,3-thiazol-2-yl]-4-methoxybenzoic acid](/img/structure/B2942291.png)

![4-(4-(3,4-Dichlorobenzyl)piperazin-1-yl)-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B2942292.png)

![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2942299.png)

![(Z)-N-(7-propyl-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)pentanamide](/img/structure/B2942302.png)

![1-methyl-4-morpholin-4-yl-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/no-structure.png)

![5-(1,2-dithiolan-3-yl)-N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)pentanamide](/img/structure/B2942304.png)